Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound classified under the azetidine and oxadiazole derivatives. Its IUPAC name reflects the hierarchical arrangement of functional groups:
- Azetidine core : A four-membered saturated nitrogen-containing ring.
- 1,2,4-Oxadiazole moiety : A five-membered aromatic ring with nitrogen and oxygen atoms at positions 1, 2, and 4.
- 3-Amino-4-methylphenyl substituent : An aromatic group with amino and methyl substituents at positions 3 and 4, respectively.
- Methyl ester group : A carboxylic acid derivative esterified with methanol.
The compound belongs to the broader class of 1,2,4-oxadiazole-azetidine hybrids , which are explored for their synthetic and pharmacological potential.
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₁₆N₄O₃ , corresponding to a molecular weight of 288.30 g/mol . Key structural components include:
| Component | Count | Atomic Contribution |
|---|---|---|
| Carbon | 14 | C₁₄ |
| Hydrogen | 16 | H₁₆ |
| Nitrogen | 4 | N₄ |
| Oxygen | 3 | O₃ |
The SMILES notation O=C(N1CC(C2=NC(C3=CC=C(C)C(N)=C3)=NO2)C1)OC and InChIKey ZARCPGLWMNKGEA-UHFFFAOYSA-N provide digital representations of its connectivity.
Three-Dimensional Structural Features and Conformational Dynamics
Azetidine Ring Strain and Flexibility
The azetidine ring adopts a puckered conformation due to inherent ring strain, which is partially alleviated by substituent effects:
- N-Alkylation : The methyl ester group at position 1 stabilizes the ring through inductive effects, reducing ring-opening tendencies.
- Steric Interactions : The 3-amino-4-methylphenyl group introduces steric bulk, influencing the azetidine’s dihedral angles and torsional strain.
1,2,4-Oxadiazole Electronic Properties
The oxadiazole ring exhibits aromatic stabilization from resonance between nitrogen and oxygen atoms. The substituents at position 3 (phenyl group) and 5 (azetidine) modulate its electronic properties:
- Electron-withdrawing effects : The nitroso group (NO) in the oxadiazole ring enhances π-electron delocalization.
- Conformational Restriction : The azetidine-oxadiazole linkage restricts free rotation, favoring a planar arrangement between the two rings.
Substituent Effects on Molecular Geometry
Crystallographic Data and Solid-State Arrangement
While specific X-ray crystallographic data for this compound are not publicly available, analogous azetidine-oxadiazole hybrids exhibit:
| Property | Observed in Analogues | Reference |
|---|---|---|
| Packing Motifs | π-π stacking, H-bond networks | |
| Crystal Symmetry | Triclinic or monoclinic systems | |
| Density | ~1.6–1.7 g/cm³ |
Inferred solid-state behavior includes:
Properties
IUPAC Name |
methyl 3-[3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8-3-4-9(5-11(8)15)12-16-13(21-17-12)10-6-18(7-10)14(19)20-2/h3-5,10H,6-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARCPGLWMNKGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CN(C3)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS No. 1426135-82-1) is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 288.31 g/mol. The presence of the oxadiazole ring is pivotal to its biological activity, as it enhances interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial for DNA synthesis and modification, respectively, making them prime targets for anticancer drugs .
- Induction of Apoptosis : Studies have demonstrated that derivatives of the oxadiazole scaffold can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that certain derivatives trigger apoptosis via caspase activation pathways .
- Selective Targeting : The structural modifications in the oxadiazole derivatives allow for selective interaction with nucleic acids and proteins involved in cancer cell proliferation. This selectivity enhances their therapeutic potential while minimizing off-target effects .
Cytotoxicity Assays
A variety of cytotoxicity assays have been performed to evaluate the effectiveness of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 0.78 | Inhibits thymidylate synthase |
| U937 (Leukemia) | 0.19 | Targets HDACs |
These findings indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have revealed strong binding affinities between this compound and various protein targets implicated in cancer progression. The interaction patterns suggest that modifications to the oxadiazole ring can significantly enhance binding efficacy and specificity .
Broader Biological Activities
Beyond its anticancer potential, compounds featuring the oxadiazole structure have demonstrated a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses .
- Antioxidant Properties : The antioxidant capabilities of these compounds may contribute to their overall therapeutic profiles by mitigating oxidative stress in cells .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate has shown promise in the development of new pharmaceuticals due to its potential as an active pharmaceutical ingredient (API). Research indicates that compounds with oxadiazole rings often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of oxadiazole derivatives. The results indicated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for similar therapeutic applications .
Pharmacology
The pharmacological profile of this compound is under investigation for its potential use in treating diseases related to inflammation and infection. The presence of the amino group and oxadiazole moiety suggests possible interactions with biological targets involved in these pathways.
Table 2: Potential Pharmacological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential to inhibit bacterial growth |
| Anti-inflammatory | May reduce inflammation in model systems |
| Anticancer | Possible cytotoxic effects on cancer cells |
Materials Science
Beyond medicinal applications, this compound is being explored for use in materials science. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific thermal or mechanical properties.
Case Study: Polymer Composites
Research has demonstrated that incorporating oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. Such advancements can lead to the development of superior materials for industrial applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Substituent Effects on Bioactivity
- Amino vs.
- Methoxy vs. Methyl : The methoxy group in compound 6 () enhances solubility but may reduce membrane permeability compared to the methyl group in the target compound .
- Fluorinated Esters : The hexafluoroisopropyl ester in the analog from increases metabolic stability but may introduce toxicity concerns due to fluorine content .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
- Melting Points : Polar substituents (e.g., methoxy in compound 6) lower melting points compared to iodophenyl (compound 7) due to reduced crystallinity .
- NMR Trends : The tert-butyl group consistently appears at δ 1.46 ppm in analogs, while aromatic protons vary based on substitution (e.g., δ 7.67 for iodophenyl in compound 7) .
Structure–Activity Relationship (SAR) Insights
- Azetidine Position : Substitution at C3 (target compound) vs. C2 (compound 4j) may alter binding pocket interactions in enzyme targets .
- Ester Groups : Methyl esters (target) are more hydrolytically labile than tert-butyl, affecting in vivo half-life. Fluorinated esters () offer stability but may limit solubility .
- Phenyl Substituents: Amino groups enhance target engagement through hydrogen bonding, whereas octyl chains (compound 18a) prioritize lipid membrane interactions .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves two major synthetic segments:
- Construction of the 1,2,4-oxadiazole ring substituted with the 3-amino-4-methylphenyl group.
- Introduction of the azetidine-1-carboxylate moiety, often as a methyl ester, attached at the 3-position of the azetidine ring.
The synthetic routes rely on well-established heterocyclic chemistry, amidoxime cyclization, and azetidine ring formation or functionalization.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is generally synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. Key methods include:
Cyclization of Amidoximes with Activated Carboxylic Acids or Esters: Amidoximes derived from 3-amino-4-methylbenzonitrile react with activated carboxylic acid derivatives (e.g., acyl chlorides, esters, anhydrides) under dehydrating conditions to form the 1,2,4-oxadiazole ring. Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often employed to facilitate this cyclization, improving yields and selectivity.
Catalytic Enhancements: The use of catalysts like tetra-n-butylammonium fluoride (TBAF) or pyridine has been reported to enhance the efficiency of the cyclization step.
Alternative Cyclization: 1,3-dipolar cycloaddition between nitriles and nitrile oxides can also yield 1,2,4-oxadiazoles, but this method is less common for this specific substitution pattern.
This step yields the 3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl intermediate, which is a key building block for subsequent azetidine coupling.
Synthesis of the Azetidine-1-carboxylate Fragment
The azetidine ring, a four-membered nitrogen heterocycle, is introduced as the methyl 1-carboxylate derivative. Preparation methods for azetidine-3-carboxylic acid and its esters include:
Improved Azetidine-3-carboxylic Acid Synthesis: A patented process involves triflating diethylbis(hydroxymethyl)malonate, followed by intramolecular cyclization using an amine to form the azetidine ring. This is followed by decarboxylation and hydrogenation steps to yield azetidine-3-carboxylic acid or its methyl ester derivatives. This method avoids toxic reagents like cyanide and epichlorohydrin and is suitable for large-scale synthesis with high yield (~86%).
Use of Mild Bases and Solvents: The cyclization and subsequent transformations are carried out in compatible solvents such as methanol, ethanol, or acetonitrile, with weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine to promote the reaction efficiently.
Coupling of the Azetidine and Oxadiazole Units
The final step involves linking the azetidine-1-carboxylate moiety to the 1,2,4-oxadiazole substituted with the 3-amino-4-methylphenyl group. This is typically achieved through:
Nucleophilic Substitution or Amidation: The azetidine nitrogen or carbon at position 3 can be functionalized to attach the oxadiazole ring, often via amide bond formation or nucleophilic substitution reactions.
Use of Coupling Reagents: Similar to oxadiazole formation, coupling agents such as EDC or DCC may be employed to facilitate the bond formation between the azetidine carboxylate and the oxadiazole intermediate.
Purification and Yield Optimization: The reaction is optimized to maximize yield and purity, with typical yields reported in literature for related compounds ranging from moderate to high, depending on reaction conditions.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
The use of amidoximes and activated esters for oxadiazole formation is well-established but requires careful control of reaction conditions to avoid side products and improve yield.
The patented azetidine synthesis method provides a safer, more efficient route avoiding toxic chemicals and enabling larger-scale production, which is crucial for pharmaceutical applications.
Coupling steps benefit from mild bases and solvents that maintain the integrity of the sensitive heterocyclic rings.
Purification typically involves solvent extraction, crystallization, and chromatographic techniques to achieve high purity.
Analytical techniques such as ESI-MS and LC are used to confirm the structure and purity of intermediates and final products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(3-(3-amino-4-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves cyclization of precursor oxadiazole intermediates and azetidine coupling. Key steps include:
- Oxadiazole Formation : Reacting nitrile derivatives with hydroxylamine under acidic conditions to form 1,2,4-oxadiazole rings .
- Azetidine Coupling : Using carbodiimide-mediated esterification or nucleophilic substitution to attach the azetidine moiety.
- Yield Optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) significantly impact purity and yield. HPLC monitoring is recommended to track byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- NMR : and NMR can confirm azetidine ring protons (δ 3.5–4.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- HRMS : Exact mass analysis ensures molecular formula validation.
- Contradiction Resolution : If NMR signals overlap (e.g., aromatic vs. oxadiazole protons), use 2D NMR (COSY, HSQC) or compare with crystallographic data (if available) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets).
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the oxadiazole-azetidine linkage under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS. Oxadiazole rings are generally stable, but azetidine esters may hydrolyze in acidic/basic conditions.
- Kinetic Analysis : Use Arrhenius plots to determine activation energy for hydrolysis, informing storage conditions (e.g., dry, inert atmosphere) .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?
- Methodological Answer :
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.
- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions. Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. What strategies validate the compound’s crystallographic structure when experimental data conflicts with computational predictions?
- Methodological Answer :
- X-ray Diffraction : Refine unit cell parameters and compare with DFT-optimized structures.
- Electron Density Maps : Analyze residual density to identify disordered regions (common in flexible azetidine rings) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
